molecular formula C8H5BrClN3 B13010180 6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine

6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine

Cat. No.: B13010180
M. Wt: 258.50 g/mol
InChI Key: AMROXJPWYSPYSN-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.

    Chlorination: Chlorine is introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine or chlorine atoms.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrido[2,3-d]pyrimidine derivatives.

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

6-bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C8H5BrClN3/c1-4-12-7(10)6-2-5(9)3-11-8(6)13-4/h2-3H,1H3

InChI Key

AMROXJPWYSPYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=N2)Br)C(=N1)Cl

Origin of Product

United States

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